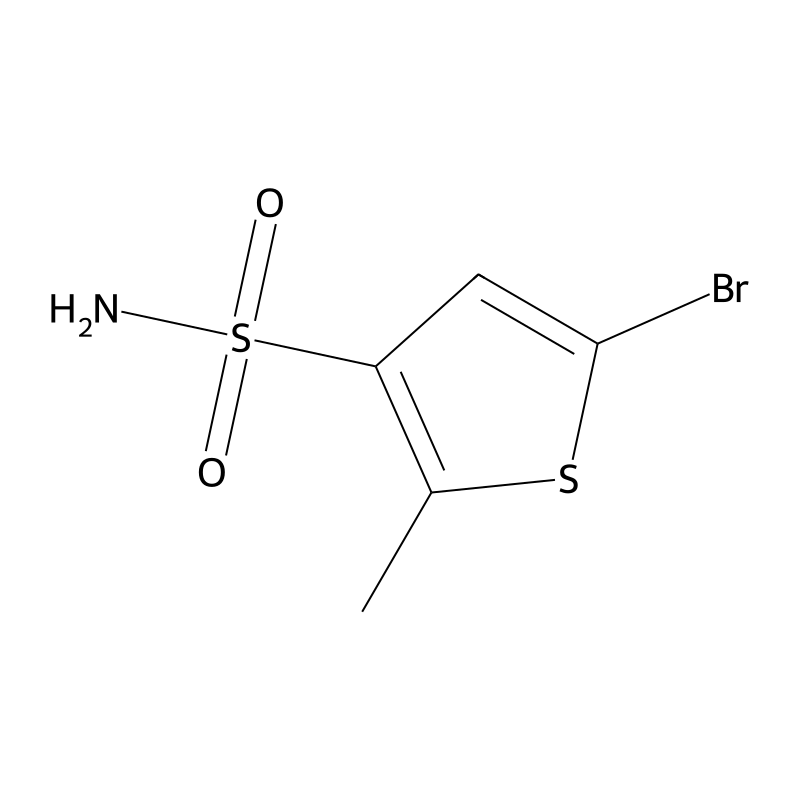

5-Bromo-2-methylthiophene-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical reference sources:

- PubChem, a database of chemical information from the National Institutes of Health, provides a basic profile for 5-Bromo-2-methylthiophene-3-sulfonamide, including its structure and identifiers but no specific mention of research applications PubChem: .

- Commercial suppliers like American Elements list it within their catalog of life science products, but again, no dedicated research applications are mentioned [1].

Potential research areas:The absence of specific research applications doesn't negate its potential usefulness. Given the presence of a sulfonamide group, a common functional group in many medications, it's possible 5-Bromo-2-methylthiophene-3-sulfonamide could be explored in drug discovery efforts. However, without further investigation, it's difficult to confirm this.

Further Research:

- Scientific literature databases like ScienceDirect or Scopus might contain research articles mentioning 5-Bromo-2-methylthiophene-3-sulfonamide. These databases require a subscription for full access, but some universities and libraries offer free access.

- Patent databases might reveal information on using 5-Bromo-2-methylthiophene-3-sulfonamide in inventions or processes.

5-Bromo-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. It features a bromine atom and a sulfonamide functional group, contributing to its unique properties. The molecular formula for this compound is , with a molecular weight of approximately 227.18 g/mol. It appears as a yellow to brown solid and is known for its potential applications in medicinal chemistry and material science due to its biological activity and reactivity in various

The chemical reactivity of 5-Bromo-2-methylthiophene-3-sulfonamide is influenced by the presence of the bromine atom and the sulfonamide group. It can undergo several types of reactions, including:

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to different derivatives.

- Sulfonylation Reactions: The sulfonamide group can participate in further modifications, allowing for the introduction of various substituents.

- Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds .

5-Bromo-2-methylthiophene-3-sulfonamide has demonstrated significant biological activity, particularly against resistant bacterial strains. Studies have shown that it exhibits antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL. This indicates its potential as a lead compound in the development of new antibacterial agents .

The synthesis of 5-Bromo-2-methylthiophene-3-sulfonamide can be achieved through several methods:

- Chlorosulfonic Acid Method: This involves treating 5-bromo-2-methylthiophene with chlorosulfonic acid in dichloromethane at low temperatures.

- Nitric Acid Method: Another approach includes using nitric acid under controlled conditions to facilitate the sulfonation process.

- Alkylation Reactions: The compound can also be synthesized via alkylation of thiophene derivatives followed by sulfonamide formation .

The applications of 5-Bromo-2-methylthiophene-3-sulfonamide are diverse:

- Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics.

- Material Science: The compound may be utilized in creating functional materials due to its unique electronic properties.

- Chemical Synthesis: It serves as an intermediate in various organic synthesis pathways, particularly in the synthesis of complex molecules .

Interaction studies involving 5-Bromo-2-methylthiophene-3-sulfonamide have highlighted its potential interactions with specific proteins associated with bacterial resistance mechanisms. In silico studies have demonstrated favorable binding interactions with target proteins, indicating that structural modifications could enhance its biological activity against resistant strains .

Several compounds share structural similarities with 5-Bromo-2-methylthiophene-3-sulfonamide, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-methylthiophene-2-sulfonamide | Methyl group instead of ethyl | Antibacterial activity |

| 5-Chloro-2-methylthiophene-3-sulfonamide | Chlorine substituent | Moderate antibacterial properties |

| 5-Iodo-2-methylthiophene-3-sulfonamide | Iodine substituent | Enhanced reactivity but lower stability |

| 5-Methylthiophene-3-sulfonamide | No halogen substitution | Lower antibacterial efficacy |

The uniqueness of 5-Bromo-2-methylthiophene-3-sulfonamide lies in its specific halogen substitution and sulfonamide functionality, which contribute to its enhanced biological activity compared to other similar compounds. Its ability to form stable interactions with bacterial proteins sets it apart as a promising candidate for further research in drug development .